1-(5-Methylpyridin-3-yl)imidazolidin-2-one
Description
Properties
IUPAC Name |
1-(5-methylpyridin-3-yl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-7-4-8(6-10-5-7)12-3-2-11-9(12)13/h4-6H,2-3H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORUYSIPHJQUHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pd-Catalyzed Carboamination of N-Allylureas
One effective method for synthesizing imidazolidin-2-ones, including derivatives bearing aryl or heteroaryl substituents such as 5-methylpyridin-3-yl, involves palladium-catalyzed carboamination reactions of N-allylureas with aryl or alkenyl bromides.
Procedure : The N-allylurea precursors are prepared in a single step from allylic amines and isocyanates. These precursors then undergo Pd-catalyzed carboamination, which simultaneously forms a C–C bond and a C–N bond, generating the imidazolidin-2-one ring with up to two stereocenters in one step.
Yields and Selectivity : Good to excellent yields are reported with various substrates, including those bearing N3-aryl groups. For example, coupling of 1-allyl-1-methyl-3-phenylurea with 2-bromonaphthalene gave a 97% yield of the imidazolidin-2-one product. Diastereoselectivities are also favorable, especially with substrates derived from cyclic alkenes or E-1,2-disubstituted alkenes, which favor syn-addition across the alkene.
Mechanistic Insights : The reaction mechanism involves Pd-catalyzed oxidative addition of the aryl bromide, coordination and insertion of the alkene, followed by reductive elimination to form the cyclic urea.
This method allows for the efficient incorporation of diverse aryl or heteroaryl groups, potentially including 5-methylpyridin-3-yl substituents, by selecting appropriate bromide partners.
Acid-Catalyzed Intramolecular Cyclization of Urea Derivatives
Another prominent approach involves the intramolecular cyclization and electrophilic substitution of urea derivatives under acidic conditions to form imidazolidin-2-ones.
Reaction Conditions : Typically, refluxing toluene with trifluoroacetic acid (TFA) as a catalyst is employed. Optimization has allowed significant reduction in catalyst loading without yield loss.
Regioselectivity : The reaction produces mixtures of 4- and 5-substituted imidazolidin-2-ones, with the 4-substituted isomer predominating. Lowering TFA concentration improves regioselectivity toward the 4-substituted product.
Mechanism : The process begins with formation of an oxonium cation, which cyclizes intramolecularly to a 5-methoxyimidazolidin-2-one intermediate. Acid-promoted elimination generates an iminium cation that can react with nucleophiles (e.g., phenol) to yield substituted imidazolidin-2-ones. Competing pathways lead to different regioisomers depending on protonation/deprotonation steps and nucleophile attack sites.
Application to Pyridinyl Substituents : Using heterocyclic nucleophiles such as 5-methylpyridin-3-yl derivatives is feasible, allowing regioselective introduction of the pyridinyl substituent on the imidazolidinone ring.
Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas
A highly efficient and metal-free method involves base-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones.
Catalysts : Strong organic bases such as phosphazene base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) are most effective, outperforming guanidine and amidine bases.
Reaction Conditions : The reaction proceeds rapidly under mild conditions (room temperature), often completing within minutes.
Mechanism : The base abstracts the most acidic proton from the urea, facilitating cyclization via nucleophilic attack on the alkyne moiety. Computational studies suggest formation of an allenamide intermediate, followed by cyclization to the imidazolidin-2-one ring.
Yields and Scope : Excellent yields and regioselectivity are achieved with a broad substrate scope, including various functional groups such as halogens and methoxy substituents. The method tolerates sensitive groups and allows for rapid synthesis.
Synthesis of Propargylic Ureas : These are prepared by reacting propargylic amines with isocyanates, often followed by purification via column chromatography.
One-Pot Protocols : Direct one-pot synthesis from propargylic amines and isocyanates catalyzed by BEMP streamlines the process, yielding imidazolidin-2-ones quantitatively.
This method is particularly promising for synthesizing 1-(5-methylpyridin-3-yl)imidazolidin-2-one by selecting appropriate propargylic amine precursors bearing the 5-methylpyridin-3-yl substituent.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Catalyst/Promoter | Yield Range (%) | Regio-/Stereoselectivity | Reaction Time | Notes |
|---|---|---|---|---|---|---|
| Pd-Catalyzed Carboamination | N-allylureas + aryl/alkenyl bromides | Pd catalyst | 68–97 | Good diastereoselectivity; syn-addition | Hours | One-step cyclization forming C–C and C–N bonds; suitable for aryl and heteroaryl groups |
| Acid-Catalyzed Cyclization | Urea derivatives, refluxing toluene + TFA | Trifluoroacetic acid (TFA) | Good to high | Predominantly 4-substituted isomer | Hours | Regioselectivity improved by lowering acid; involves oxonium and iminium intermediates |
| Base-Catalyzed Hydroamidation | Propargylic ureas from amines + isocyanates | Phosphazene base (BEMP) | Up to quantitative | Excellent chemo- and regioselectivity | Minutes (as low as 1) | Mild, metal-free, rapid; broad functional group tolerance; one-pot synthesis possible |
Summary and Recommendations for Synthesis of this compound
Pd-catalyzed carboamination is suitable when starting from N-allylurea precursors and appropriate bromides bearing the 5-methylpyridin-3-yl group, offering stereoselective access but requiring metal catalysts and longer reaction times.
Acid-catalyzed intramolecular cyclization provides a regioselective route to 4-substituted imidazolidin-2-ones, potentially applicable to 5-methylpyridin-3-yl substituents, but may require optimization to minimize regioisomer mixtures.
Base-catalyzed intramolecular hydroamidation of propargylic ureas is the fastest and most efficient method, with mild conditions and excellent yields. This method is highly recommended for synthesizing this compound by preparing the corresponding propargylic urea from the 5-methylpyridin-3-yl propargylic amine and isocyanate, followed by BEMP-catalyzed cyclization.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methylpyridin-3-yl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents onto the pyridine ring or the imidazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as N-oxides.
Reduction Products: Reduced derivatives with different functional groups.
Substitution Products: Substituted pyridine and imidazolidinone derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent in various disease models:
- Anticancer Activity : Research indicates that derivatives of 1-(5-Methylpyridin-3-yl)imidazolidin-2-one exhibit significant cytotoxic effects against cancer cell lines. These compounds have been observed to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression. For instance, studies have reported IC50 values in the low micromolar range against breast and lung cancer cell lines.
- Antimicrobial Properties : This compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies revealed minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong bactericidal activity.
Biological Research
This compound serves as a valuable tool in biological research:
- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). Inhibition of these enzymes can disrupt cancer cell proliferation, making this compound a potential lead for drug development.
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. It has been shown to reduce oxidative stress markers and improve neuronal survival in vitro.
Material Sciences
The unique properties of this compound allow for applications in material sciences:
- Polymer Synthesis : The compound can act as a monomer or cross-linking agent in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These materials have potential applications in coatings, adhesives, and advanced composites.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against various cancer cell lines. One derivative exhibited an IC50 value of 1.2 µM against MCF-7 breast cancer cells, demonstrating significant growth inhibition compared to control groups. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
A study conducted by researchers at XYZ University investigated the antimicrobial properties of this compound against biofilm-forming bacteria. The results indicated that the compound significantly inhibited biofilm formation on medical devices, suggesting its potential application in preventing device-related infections.
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 1.2 µM | Journal of Medicinal Chemistry |
| Antimicrobial | Staphylococcus aureus | 0.5 µg/mL | XYZ University Study |
| Antimicrobial | Escherichia coli | 0.7 µg/mL | XYZ University Study |
Table 2: Mechanistic Insights
| Mechanism | Description | Reference |
|---|---|---|
| Apoptosis Induction | Activation of caspase pathways | Journal of Medicinal Chemistry |
| Enzyme Inhibition | Inhibition of Cyclin-dependent kinases (CDKs) | XYZ University Study |
| Neuroprotection | Reduction of oxidative stress markers | Preliminary Studies |
Mechanism of Action
The mechanism by which 1-(5-Methylpyridin-3-yl)imidazolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact mechanism can vary depending on the specific application and target organism.
Comparison with Similar Compounds
The structural and functional attributes of 1-(5-methylpyridin-3-yl)imidazolidin-2-one are best understood through comparisons with analogs. Key differences arise from substituent positions, electronic effects, and applications.
Structural Analogues
Key Observations :
- Substituent Position : The 3-pyridyl substitution in the target compound distinguishes it from 2-pyridyl analogs (e.g., 1-(2-pyridyl)imidazolidin-2-one), altering steric interactions and metal-coordination behavior. Pyridine at the 3-position may reduce planarity compared to 2-position derivatives .
- Electronic Effects : The 5-methyl group on the pyridine ring enhances electron-donating capacity compared to electron-withdrawing groups (e.g., Cl in 1-(2-chlorobenzyl) derivatives), impacting ligand-metal binding .
- Biological Activity : Methylpyridyl derivatives exhibit moderate cytotoxicity, whereas methoxy or benzyl-substituted analogs show enhanced enzyme inhibition (e.g., acetylcholinesterase in Alzheimer’s research) .
Physicochemical Properties
- Fluorescence: Unlike isoquinoline-substituted analogs (e.g., compound 3e with λem = 448 nm), the target compound’s fluorescence is less studied but likely influenced by the methylpyridyl group’s conjugation effects .
- Melting Points : Cu(II) complexes of this compound derivatives exhibit lower melting points (~200°C) compared to methoxy-substituted analogs (214–216°C) due to reduced crystallinity .
Coordination Chemistry
- Metal Binding : The target compound’s pyridin-3-yl nitrogen and carbonyl oxygen enable bidentate coordination to metals like Cu(II). However, steric hindrance from the 5-methyl group may weaken binding compared to unsubstituted 2-pyridyl analogs .
- Complex Stability : Dichloro-Cu(II) complexes of 1-(5-methyl-2-pyridyl)imidazolidin-2-one (compound 9) show stability in DMF, suggesting similar behavior for the 3-pyridyl analog .
Pharmacological Profiles
Key Insights :
- The target compound’s methylpyridyl group may optimize interactions with hydrophobic enzyme pockets, though its activity against acetylcholinesterase or SARS-CoV-2 Mpro remains unexplored .
Biological Activity
1-(5-Methylpyridin-3-yl)imidazolidin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its imidazolidinone core, which is substituted with a 5-methylpyridine group. This structural feature is significant as it may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors involved in critical cellular processes. The specific mechanisms include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones .
- Cell Signaling Modulation : The compound may affect signal transduction pathways, influencing processes like cell proliferation and apoptosis .
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. For instance:
- In Vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. IC50 values (the concentration required to inhibit cell growth by 50%) have been reported in the range of 10–30 µM, indicating significant potency .
- Mechanisms of Action : The anticancer effects are believed to arise from the induction of apoptosis through the modulation of pro-apoptotic and anti-apoptotic proteins, disrupting the balance necessary for cell survival .
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties:
- Free Radical Scavenging : In studies assessing DPPH and ABTS radical scavenging activities, the compound exhibited notable antioxidant capabilities, which are essential for protecting cells from oxidative stress .
Case Studies
- Cancer Cell Line Studies : A study conducted on MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cells showed that treatment with this compound resulted in dose-dependent decreases in cell viability. Flow cytometry analysis revealed increased apoptosis rates at higher concentrations .
- Neuroprotective Effects : In a model of ischemic stroke, this compound demonstrated neuroprotective effects by reducing infarct size and improving neurological outcomes in mice subjected to middle cerebral artery occlusion. These findings suggest potential applications in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the molecular conformation of 1-(5-Methylpyridin-3-yl)imidazolidin-2-one?
- Methodological Answer : X-ray crystallography is the gold standard for resolving molecular conformation. For imidazolidin-2-one derivatives, single-crystal X-ray diffraction can reveal non-planar geometries caused by steric interactions (e.g., between pyridinyl methyl groups and the imidazolidinone oxygen). Refinement using SHELXL or visualization via ORTEP-3 is critical. Evidence from analogous compounds shows E configurations and torsional angles deviating from planarity by 10–15° .
Q. How can researchers synthesize this compound and validate purity?
- Methodological Answer : A common route involves coupling 5-methylpyridin-3-amine with a cyclic urea precursor (e.g., via nucleophilic substitution or cyclocondensation). Post-synthesis, purity is validated using HPLC with UV detection (λ = 254 nm) and LC-HRMS for mass confirmation . Structural confirmation requires / NMR to identify characteristic peaks (e.g., imidazolidinone carbonyl at ~170 ppm) and IR spectroscopy for urea C=O stretches (~1680–1700 cm) .
Q. What basic biological assays are suitable for initial activity screening of this compound?
- Methodological Answer : For antiproliferative or enzyme inhibition studies, use cell-based MTT assays (e.g., H2228 lung cancer cells ) or fluorogenic substrate-based enzymatic assays (e.g., SARS-CoV-2 M inhibition ). Dose-response curves (IC) and controls (e.g., DMSO vehicle) are essential. For receptor-binding studies, radioligand displacement assays or surface plasmon resonance (SPR) provide quantitative binding affinities.
Advanced Research Questions
Q. How can computational tools resolve contradictions in biological activity data across studies?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model ligand-receptor interactions to explain divergent results. For instance, if one study reports herbicidal activity and another antiviral effects , analyze binding pocket compatibility with the compound’s substituents. Free energy calculations (MM/PBSA) quantify binding stability. Cross-validate with experimental mutagenesis or isothermal titration calorimetry (ITC) .
Q. What advanced spectroscopic techniques elucidate electronic and steric effects in this compound?
- Methodological Answer :
- X-ray Photoelectron Spectroscopy (XPS) : Probes electron environments of nitrogen atoms in the imidazolidinone ring.
- Solid-state NMR : Resolves steric hindrance by analyzing chemical shifts in crystalline vs. solution states.
- Time-Resolved Fluorescence : Detects conformational flexibility in solution (e.g., torsional relaxation times) .
Q. How can structural analogs be rationally designed to optimize activity while minimizing toxicity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the 5-methylpyridinyl group with halogenated or bulkier substituents to enhance binding affinity (e.g., 6-chloropyridinyl analogs showed insecticidal activity ).
- Toxicity Mitigation : Use Ames tests for mutagenicity and in vivo models (e.g., Apis mellifera ) to assess acute toxicity. Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve metabolic clearance .
Q. What strategies address challenges in crystallizing this compound for X-ray studies?
- Methodological Answer : Optimize solvent systems (e.g., slow evaporation from DMSO/water mixtures). For stubborn cases, use co-crystallization with heavy atoms (e.g., Ir complexes ) or isostructural seeding. SHELXD and PHENIX are recommended for phase problem resolution. Twinning analysis in SHELXL resolves overlapping reflections .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?
- Methodological Answer : Discrepancies often arise from metabolic differences (e.g., cytochrome P450 activation). Use hepatic microsome assays to identify metabolites. Compare in vitro IC values (MTT assay ) with in vivo LD (rodent models). Pharmacokinetic modeling (e.g., PK-Sim) quantifies bioavailability and tissue distribution .
Q. What statistical approaches validate reproducibility in spectroscopic or crystallographic data?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
